2,4-Dihydroxybenzophenone-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

220.17 g/mol |

IUPAC Name |

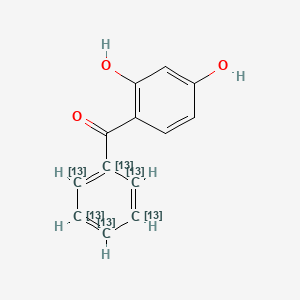

(1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1 |

InChI Key |

ZXDDPOHVAMWLBH-YPRXCQIKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxybenzophenone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dihydroxybenzophenone-¹³C₆, an isotopically labeled form of the widely used ultraviolet (UV) filter and organic intermediate, 2,4-dihydroxybenzophenone (B1670367). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and in metabolic studies. This guide covers the compound's fundamental properties, proposed synthesis and purification methodologies, spectral data, and its application in analytical chemistry. Furthermore, it delves into the biological significance of the unlabeled parent compound, 2,4-dihydroxybenzophenone, by detailing its interaction with key signaling pathways, providing context for the utility of its labeled counterpart in biological research.

Chemical and Physical Properties

2,4-Dihydroxybenzophenone-¹³C₆ is a stable isotope-labeled analog of 2,4-dihydroxybenzophenone, where six carbon atoms in the phenyl ring are replaced with the ¹³C isotope. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled compound.

Table 1: General and Physical Properties of 2,4-Dihydroxybenzophenone-¹³C₆

| Property | Value | Reference |

| IUPAC Name | (2,4-dihydroxyphenyl)(phenyl-¹³C₆)methanone | N/A |

| Synonyms | Benzophenone-1-¹³C₆, 4-Benzoylresorcinol-¹³C₆ | [1] |

| CAS Number | 2731164-01-3 | [2] |

| Molecular Formula | C₇¹³C₆H₁₀O₃ | [1] |

| Molecular Weight | 220.17 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 141-143 °C | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3][4] |

| Storage | Store at refrigerator temperature. | [3] |

Synthesis and Purification

Proposed Synthesis Methodology

The synthesis would involve the reaction of resorcinol (B1680541) with ¹³C₆-benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap for HCl, add anhydrous aluminum chloride to a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of resorcinol in the same solvent. Subsequently, add ¹³C₆-benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80°C for several hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.

Purification

The crude 2,4-Dihydroxybenzophenone-¹³C₆ can be purified by recrystallization.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as methanol (B129727) or an ethanol/water mixture.[5]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Data

Detailed experimental spectra for 2,4-Dihydroxybenzophenone-¹³C₆ are not widely published. The following sections provide expected spectral characteristics and available data for the unlabeled parent compound as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. The protons on the dihydroxyphenyl ring and the hydroxyl protons will show characteristic shifts.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct, intensified signals in the aromatic region corresponding to the ¹³C-labeled phenyl ring. The chemical shifts of the other carbon atoms will be consistent with the structure of 2,4-dihydroxybenzophenone.

Reference ¹H and ¹³C NMR data for unlabeled 2,4-Dihydroxybenzophenone can be found in various spectral databases. [6]

Mass Spectrometry (MS)

The key feature in the mass spectrum of 2,4-Dihydroxybenzophenone-¹³C₆ will be a molecular ion peak (M⁺) that is 6 mass units higher than that of the unlabeled compound due to the six ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled analog, with characteristic fragments showing a +6 Da shift if they retain the labeled phenyl ring.

Reference Mass Spectral data for unlabeled 2,4-Dihydroxybenzophenone can be found in public databases such as PubChem. [6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be nearly identical to that of the unlabeled 2,4-dihydroxybenzophenone, as the isotopic labeling does not significantly alter the vibrational frequencies of the functional groups. Key characteristic peaks would include:

-

A broad O-H stretching band for the hydroxyl groups.

-

A strong C=O stretching band for the ketone group.

-

C-O stretching and aromatic C=C bending vibrations.

A reference IR spectrum for unlabeled 2,4-dihydroxybenzophenone is available. [7]

Application as an Internal Standard

2,4-Dihydroxybenzophenone-¹³C₆ is primarily used as an internal standard for the accurate quantification of 2,4-dihydroxybenzophenone in various matrices, such as biological fluids, environmental samples, and consumer products, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Experimental Workflow for Quantification using an Internal Standard

The following provides a general workflow for using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard in a quantitative LC-MS analysis.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of 2,4-Dihydroxybenzophenone-¹³C₆ (Internal Standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of unlabeled 2,4-dihydroxybenzophenone (analyte) at a known concentration.

-

From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, calibration standards, and QC samples, add a fixed volume of the IS working solution.

-

Perform a sample extraction procedure to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.

-

The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the IS and monitoring a specific product ion for each.

-

For 2,4-dihydroxybenzophenone: Monitor a transition such as m/z 215 -> [product ion].

-

For 2,4-Dihydroxybenzophenone-¹³C₆: Monitor a transition such as m/z 221 -> [corresponding product ion].

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS in each chromatogram.

-

Calculate the ratio of the analyte peak area to the IS peak area for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Biological Significance of the Parent Compound

The biological activities of the unlabeled parent compound, 2,4-dihydroxybenzophenone, provide the rationale for using its ¹³C₆-labeled analog in biological and toxicological studies. 2,4-dihydroxybenzophenone has been shown to interact with important cellular signaling pathways.

Inhibition of the TLR4/MD2 Signaling Pathway

Recent studies have indicated that 2,4-dihydroxybenzophenone can act as an anti-inflammatory agent by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. This pathway is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.

Caption: Inhibition of the TLR4/MD2 signaling pathway by 2,4-dihydroxybenzophenone.

Stimulation of the β-Catenin Signaling Pathway

2,4-dihydroxybenzophenone has also been shown to stimulate the β-catenin signaling pathway, which plays a crucial role in bone formation and has antiosteoporotic activity.[3]

Caption: Stimulation of the β-catenin signaling pathway by 2,4-dihydroxybenzophenone.

Conclusion

2,4-Dihydroxybenzophenone-¹³C₆ is an essential tool for the accurate and reliable quantification of its unlabeled counterpart in complex matrices. Its chemical and physical properties are well-defined, and while specific synthesis protocols for the labeled version are proprietary, they can be inferred from established chemical reactions. The primary application of this compound lies in its use as an internal standard in analytical methodologies, a process for which a detailed workflow has been provided. Understanding the biological activities of the parent compound, particularly its interactions with the TLR4/MD2 and β-catenin signaling pathways, underscores the importance of its labeled analog in advancing research in inflammation, bone biology, and toxicology. This guide serves as a foundational resource for scientists and researchers employing 2,4-Dihydroxybenzophenone-¹³C₆ in their studies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The canonical Wnt/beta-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: 2,4-Dihydroxybenzophenone-¹³C₆

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzophenone-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry. The document details its chemical and physical properties, provides an exemplary experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), outlines a plausible synthetic route, and discusses the toxicological pathways of related benzophenones. This guide is intended to serve as a vital resource for researchers in toxicology, environmental science, and pharmaceutical development who require precise and reliable measurement of 2,4-Dihydroxybenzophenone.

Core Compound Identification and Properties

2,4-Dihydroxybenzophenone-¹³C₆ is the isotopically labeled form of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), where six carbon atoms on the phenyl ring are replaced with the stable isotope carbon-13. This labeling renders the molecule heavier, allowing it to be distinguished from its native counterpart by mass spectrometry, which is the cornerstone of its use as an internal standard.[1][2]

Chemical and Physical Data

The fundamental properties of 2,4-Dihydroxybenzophenone-¹³C₆ are summarized below. Data for the unlabeled analogue is provided for comparison, as the physical properties are expected to be nearly identical.

| Property | 2,4-Dihydroxybenzophenone-¹³C₆ | 2,4-Dihydroxybenzophenone (Unlabeled) |

| CAS Number | 2731164-01-3[3] | 131-56-6[4][5] |

| Molecular Formula | C₇¹³C₆H₁₀O₃ | C₁₃H₁₀O₃ |

| Molecular Weight | 220.17 g/mol [3] | 214.22 g/mol [4] |

| Appearance | White to off-white solid | White to pale yellow crystalline solid[5] |

| Purity (Typical) | ≥98% | ≥99% |

| Isotopic Enrichment | ≥98 atom % ¹³C[6] | N/A |

| Melting Point | Not specified; expected ~143-146 °C | 143-146 °C |

| Boiling Point | Not specified; expected ~194 °C @ 1 mmHg | 194 °C @ 1 mmHg |

| Solubility | Soluble in methanol (B129727), ethanol, acetone | Soluble in organic solvents (ethanol, acetone); limited solubility in water[5] |

Application in Quantitative Analysis: Experimental Protocol

The primary application of 2,4-Dihydroxybenzophenone-¹³C₆ is as an internal standard for the accurate quantification of native 2,4-Dihydroxybenzophenone in complex matrices such as urine, plasma, and environmental water samples.[1][2] The standard is added at a known concentration at the beginning of sample processing to correct for analyte loss during extraction and for matrix effects during instrumental analysis.

Exemplary Protocol: Quantification in Human Urine via LC-MS/MS

This protocol provides a generalized workflow for the analysis of 2,4-Dihydroxybenzophenone in urine. Optimization is required for specific instrumentation and sample characteristics.

1. Sample Preparation & Hydrolysis:

- To a 2 mL urine sample, add 10 µL of a 1 µg/mL solution of 2,4-Dihydroxybenzophenone-¹³C₆ in methanol.

- Add 500 µL of acetate (B1210297) buffer (pH 5.0).

- Add 20 µL of β-glucuronidase/arylsulfatase enzyme to hydrolyze conjugated metabolites.[7]

- Vortex and incubate the mixture overnight (approx. 16 hours) at 37°C.[7]

2. Analyte Extraction (Solid-Phase Extraction - SPE):

- Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

- Load the hydrolyzed urine sample onto the cartridge.

- Wash the cartridge with 3 mL of water to remove interferences.

- Dry the cartridge thoroughly under vacuum.

- Elute the analyte and internal standard with 3 mL of methanol or a mixture of methanol and ethyl acetate.[8]

3. Final Sample Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

- Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: A suitable gradient starting from a lower percentage of B, ramping up to a high percentage to ensure elution, followed by re-equilibration.

- Flow Rate: 0.3 mL/min.

- Mass Spectrometer: Triple Quadrupole (QqQ).

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

- MRM Transitions:

- 2,4-Dihydroxybenzophenone: Precursor Ion (m/z) 213.1 → Product Ion (e.g., 136.0).

- 2,4-Dihydroxybenzophenone-¹³C₆: Precursor Ion (m/z) 219.1 → Product Ion (e.g., 142.0).

5. Quantification:

- A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard.

- The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 1: General experimental workflow for the quantification of 2,4-Dihydroxybenzophenone.

Synthesis Pathway Overview

The synthesis of 2,4-Dihydroxybenzophenone-¹³C₆ involves incorporating the ¹³C atoms into one of the aromatic rings. A common strategy for synthesizing benzophenones is the Friedel-Crafts acylation. For the labeled compound, this would involve using a ¹³C-labeled benzene (B151609) ring precursor.

Figure 2: A logical workflow for the synthesis of 2,4-Dihydroxybenzophenone-¹³C₆.

Toxicological Signaling Pathways

While studies specifically detailing the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on the closely related and widely used UV filter Benzophenone-3 (BP-3) provides valuable insights. BP-3 has been shown to induce cytotoxicity and neurotoxicity by impacting key cellular pathways.

One identified mechanism involves the attenuation of the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival.[8] Disruption of this pathway by BP-3 has been linked to abnormal development of the enteric nervous system in zebrafish models.[8] Additionally, studies in rats have shown that BP-3 can induce the mitochondrial apoptosis pathway in the frontal cortex.[9] This is characterized by an increase in the activity of caspases-9 and -3 and a shift in the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic proteins.[9]

Figure 3: Signaling pathways implicated in the toxicity of Benzophenone-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bldpharm.com [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. CAS 131-56-6: 2,4-Dihydroxybenzophenone | CymitQuimica [cymitquimica.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]

- 9. This compound | LGC Standards [lgcstandards.com]

In-Depth Technical Guide: 2,4-Dihydroxybenzophenone-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzophenone-13C6, a stable isotope-labeled compound valuable in analytical and research applications. This document details its physicochemical properties, provides exemplary experimental protocols for its quantification, and illustrates its potential role in relevant biological pathways.

Core Physicochemical Data

The incorporation of six stable carbon-13 isotopes into the 2,4-Dihydroxybenzophenone structure results in a precise mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The key quantitative data for both the labeled and unlabeled compound are summarized below.

| Property | This compound | 2,4-Dihydroxybenzophenone (unlabeled) |

| Molecular Weight | 220.17 g/mol [1][][3] | 214.22 g/mol [4][5] |

| Chemical Formula | C₇¹³C₆H₁₀O₃[] | C₁₃H₁₀O₃[5] |

| Exact Mass | Not explicitly found | 214.062994177 Da[6] |

| CAS Number | 2731164-01-3[1] | 131-56-6[4][5] |

Experimental Protocols for Quantification

This compound is primarily utilized as an internal standard in quantitative assays to correct for matrix effects and variations in instrument response. Below is a representative experimental protocol for the analysis of 2,4-Dihydroxybenzophenone in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this labeled compound.

Exemplary LC-MS/MS Protocol for 2,4-Dihydroxybenzophenone Analysis

This protocol is a composite based on established methods for the analysis of benzophenone (B1666685) derivatives.

1. Sample Preparation (e.g., Plasma or Tissue Homogenate)

-

Spiking: To 100 µL of the biological sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to serve as the internal standard.

-

Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Evaporation: Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Chromatographic Separation (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Detection (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 → Product ion (m/z) 136.1

-

This compound: Precursor ion (m/z) 219.1 → Product ion (m/z) 142.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both the analyte and the internal standard.

4. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in prepared standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Signaling Pathways

While direct studies on the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on its isomer, 2,4'-Dihydroxybenzophenone, has shown interactions with inflammatory and developmental pathways. These findings suggest potential areas of investigation for 2,4-Dihydroxybenzophenone.

Potential Interaction with the TLR4-Mediated Inflammatory Pathway

Research has indicated that 2,4'-Dihydroxybenzophenone can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS). This inhibition leads to a reduction in downstream inflammatory responses.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2,4-Dihydroxybenzophenone-¹³C₆, a labeled compound valuable as an internal standard or tracer in various analytical and biological studies. The guide details the synthetic route, experimental protocols, quantitative data, and the biological context of its application, particularly in photoaffinity labeling and its interaction with cellular signaling pathways.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and efficient method for synthesizing 2,4-Dihydroxybenzophenone-¹³C₆ is through the Friedel-Crafts acylation of Resorcinol-¹³C₆ with benzoyl chloride. This approach ensures the ¹³C₆ label is incorporated into the dihydroxylated phenyl ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

An alternative high-yield method involves the reaction of Resorcinol-¹³C₆ with benzotrichloride (B165768).[1][2][3][4][5]

Diagram of the Synthesis Pathway

Caption: Friedel-Crafts acylation of Resorcinol-¹³C₆.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2,4-Dihydroxybenzophenone, which can be adapted for the ¹³C₆-labeled version using Resorcinol-¹³C₆.

Method 1: Friedel-Crafts Acylation with Benzoyl Chloride[6][7]

Materials:

-

Resorcinol-¹³C₆ (1 equivalent)

-

Benzoyl chloride (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous nitrobenzene (B124822) (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred suspension.

-

After the addition of benzoyl chloride, add Resorcinol-¹³C₆ portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water.

Method 2: Reaction with Benzotrichloride[2][3]

Materials:

-

Resorcinol-¹³C₆ (1 equivalent)

-

Benzotrichloride (1.1 equivalents)

-

Water

-

Toluene (solvent)

Procedure:

-

Dissolve Resorcinol-¹³C₆ in a mixture of methanol and water.

-

In a separate flask, prepare a solution of benzotrichloride in toluene.

-

Heat the resorcinol (B1680541) solution to 40-50°C.

-

Slowly add the benzotrichloride solution to the resorcinol solution over a period of 2-3 hours with vigorous stirring.

-

Maintain the reaction temperature at 50-60°C for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data

The following table summarizes the reported yields for the synthesis of unlabeled 2,4-Dihydroxybenzophenone using various methods. These yields can be considered indicative for the synthesis of the ¹³C₆-labeled compound.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | Resorcinol, Benzoyl Chloride | AlCl₃ / Nitrobenzene | 60-70 | 2-3 | ~75 | High | [3] |

| Reaction with Benzotrichloride | Resorcinol, Benzotrichloride | Methanol/Water/Toluene | 50-60 | 6-7 | 96 | >99 (after distillation) | [3] |

| Reaction with Benzotrichloride | Resorcinol, Benzotrichloride | Chloroform/Methanol | Reflux | 3 | 91 | - | [2] |

| Phase Transfer Catalysis | Resorcinol, Benzotrichloride | Octadecyltrimethylammonium bromide / Water | - | - | 95.7 | 99.4 | [4] |

Spectroscopic Data

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons. The six carbons of the resorcinol ring will be ¹³C-labeled, resulting in significantly enhanced signals and potential C-C coupling. The carbonyl carbon will appear downfield (~195-200 ppm). The hydroxyl-substituted carbons will be upfield compared to the other aromatic carbons.

-

Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of C₇¹³C₆H₁₀O₃. The isotopic enrichment can be confirmed by the intensity of the M+6 peak compared to the unlabeled compound. Fragmentation patterns would involve cleavage at the carbonyl group.

Biological Context and Signaling Pathways

2,4-Dihydroxybenzophenone and its derivatives are utilized in biological research, primarily as photoaffinity labels.[11][12][13][14][15] Furthermore, related compounds have been shown to interact with specific cellular signaling pathways.

Photoaffinity Labeling Workflow

Benzophenones are excellent photoaffinity probes because, upon UV irradiation, they form a reactive triplet diradical that can covalently crosslink to nearby molecules, including proteins. This allows for the identification of binding partners and the mapping of binding sites.

Caption: General workflow of photoaffinity labeling.

Interaction with Cellular Signaling Pathways

Studies have shown that photoinitiators can influence intracellular signaling. For instance, some photoinitiators have been observed to affect the AKT signaling pathway , which is crucial for cell survival and proliferation.[16] Additionally, a structurally similar compound, 2,4'-dihydroxybenzophenone, has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway , which is involved in inflammatory responses.[17]

References

- 1. US3639483A - Method of producing 2 4-dihydroxybenzophenone and the derivatives therefrom - Google Patents [patents.google.com]

- 2. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]

- 3. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US3769349A - Process for preparing 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]

- 6. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13C NMR [m.chemicalbook.com]

- 7. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Dihydroxybenzophenone(611-99-4) 13C NMR spectrum [chemicalbook.com]

- 9. 2,4'-DIHYDROXYBENZOPHENONE(606-12-2) 1H NMR spectrum [chemicalbook.com]

- 10. massbank.eu [massbank.eu]

- 11. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 12. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2,4-Dihydroxybenzophenone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of 2,4-Dihydroxybenzophenone

2,4-Dihydroxybenzophenone is a crystalline solid, appearing as off-white to light yellow in color.[1] Its solubility is largely dictated by the polarity of the solvent. Due to the presence of two hydroxyl groups, it exhibits greater solubility in polar organic solvents compared to non-polar solvents and has limited solubility in water.[1][2]

The following tables summarize the available quantitative and qualitative solubility data for 2,4-Dihydroxybenzophenone.

Table 1: Quantitative Solubility of 2,4-Dihydroxybenzophenone in Various Solvents at 25-30°C

| Solvent | Solubility ( g/100g of Solvent) | Temperature (°C) |

| Benzene | 56.2 | 25 |

| Styrene | 51.2 | 25 |

| Carbon Tetrachloride | 34.5 | 25 |

| Di(2-ethylhexyl) phthalate (B1215562) (DOP) | 18.7 | 25 |

| n-Hexane | 4.3 | 25 |

| Ethanol (95%) | 5.8 | 25 |

| Acetone | >10 | 30 |

| Ethanol | 40 | 30 |

| Ethyl acetate | 25 | 30 |

| Methanol | 40 | 30 |

| Methyl ethyl ketone | 40 | 30 |

| Methyl methacrylate | 5 | 30 |

Data compiled from multiple sources.[3][4]

Table 2: Qualitative Solubility of 2,4-Dihydroxybenzophenone

| Solvent | Solubility Description |

| Water | Insoluble / Practically insoluble[3][5] |

| Ethanol | Soluble[3][5] |

| Ether | Soluble[3][5] |

| Glacial Acetic Acid | Soluble[3][5] |

| Methanol | Soluble[3][5] |

| Isopropanol | Soluble[3] |

| Acetone | Soluble[3] |

| Ethyl Acetate | Soluble[3][5] |

| Cold Benzene | Slightly soluble[3] |

Experimental Protocols for Solubility Determination

While a specific protocol for 2,4-Dihydroxybenzophenone-¹³C₆ is not available, the following represents a standard methodology for determining the solubility of organic compounds, which can be readily adapted. The most common methods involve the creation of a saturated solution followed by the quantification of the dissolved solute.

Protocol 1: Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

2,4-Dihydroxybenzophenone-¹³C₆

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dihydroxybenzophenone-¹³C₆ to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish/vial in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved solute is the final constant mass minus the initial mass of the empty dish/vial.

-

Solubility can then be expressed in various units, such as g/100 mL or mg/L.

-

Protocol 2: Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Materials and Equipment:

-

All materials from Protocol 1

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,4-Dihydroxybenzophenone-¹³C₆ of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,4-Dihydroxybenzophenone (around 280-320 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in steps 1.1 and 1.2 of Protocol 1.

-

After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. .

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: General workflow for determining compound solubility.

Caption: Workflow for UV-Vis spectrophotometric solubility analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4-Dihydroxybenzophenone(Benzophenone-1) [chembk.com]

- 4. 2,4-Dihydroxybenzophenone CAS No. 131-56-6 | Tintoll [uvabsorber.com]

- 5. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dihydroxybenzophenone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dihydroxybenzophenone-¹³C₆, a stable isotope-labeled compound valuable for quantitative analytical studies. This document outlines its physical and chemical properties, provides detailed experimental protocols for its use as an internal standard, and illustrates relevant metabolic pathways and experimental workflows.

Core Properties

2,4-Dihydroxybenzophenone-¹³C₆ is the ¹³C-labeled version of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), a known metabolite of certain UV filtering agents like oxybenzone (B1678072) (Benzophenone-3).[1][2] Its primary application in research is as an internal standard for highly accurate quantification of the unlabeled compound in various biological and environmental matrices using isotope dilution mass spectrometry.[3]

Physical and Chemical Data

The key physical and chemical properties of 2,4-Dihydroxybenzophenone-¹³C₆ and its unlabeled counterpart are summarized below for easy comparison.

| Property | 2,4-Dihydroxybenzophenone-¹³C₆ | 2,4-Dihydroxybenzophenone |

| Physical Appearance | Off-White Solid | Light-yellow, crystalline solid or powder[4] |

| CAS Number | 2731164-01-3 | 131-56-6[5] |

| Molecular Formula | C₇¹³C₆H₁₀O₃ | C₁₃H₁₀O₃[5] |

| Molecular Weight | 220.17 g/mol | 214.22 g/mol [5] |

| Melting Point | Not specified | 144.5-147 °C[6] |

| Solubility | Not specified | Soluble in ethanol, methanol, ethyl acetate; practically insoluble in cold water.[7] |

| Storage Conditions | Store at room temperature, tightly closed and dry.[7] | Stable under recommended storage conditions.[7] |

Experimental Protocols

The primary utility of 2,4-Dihydroxybenzophenone-¹³C₆ is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis of 2,4-Dihydroxybenzophenone in Biological Samples using LC-MS/MS with a ¹³C₆-Labeled Internal Standard

This protocol provides a general framework for the determination of 2,4-Dihydroxybenzophenone in matrices like serum or urine.

2.1.1 Sample Preparation

-

Spiking: To a 100 µL aliquot of the biological sample (e.g., human serum), add a known concentration of 2,4-Dihydroxybenzophenone-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The amount should be chosen to be within the linear range of the instrument's response.

-

Enzymatic Hydrolysis (for conjugated metabolites): To account for glucuronide and sulfate (B86663) conjugates, treat the sample with β-glucuronidase/arylsulfatase.[1]

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2 LC-MS/MS Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 → Product ion (m/z) [To be determined empirically, but likely fragments corresponding to loss of functional groups].

-

2,4-Dihydroxybenzophenone-¹³C₆: Precursor ion (m/z) 219.1 → Product ion (m/z) [To be determined empirically, should correspond to the same fragmentation as the unlabeled compound].

-

2.1.3 Quantification

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled 2,4-Dihydroxybenzophenone and a constant concentration of the ¹³C₆-labeled internal standard. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Benzophenone-3

2,4-Dihydroxybenzophenone is a key metabolite in the biotransformation of the sunscreen agent Benzophenone-3 (Oxybenzone). The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard is crucial for accurately studying the pharmacokinetics and metabolism of this widely used compound.

Caption: Metabolic pathway of Benzophenone-3 to 2,4-Dihydroxybenzophenone and its conjugates.

Experimental Workflow for Isotope Dilution Analysis

The following diagram illustrates a typical workflow for using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard in a quantitative analysis experiment.

Caption: General workflow for quantitative analysis using a ¹³C-labeled internal standard.

References

- 1. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4-Dihydroxybenzophenone for synthesis | 131-56-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dihydroxybenzophenone CAS#: 131-56-6 [m.chemicalbook.com]

- 7. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to 13C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, drug development, and metabolomics, the pursuit of accuracy and precision is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data. Among the various types of internal standards, those labeled with the stable isotope Carbon-13 (¹³C) have emerged as the unequivocal gold standard. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with ¹³C labeled internal standards, empowering researchers to enhance the quality and reliability of their quantitative data.

Core Principles: Why ¹³C Labeled Internal Standards Excel

An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variability introduced during the workflow, such as extraction inconsistencies, matrix effects, or instrument fluctuations, is accurately compensated for. Stable isotope-labeled internal standards (SIL-ISs), particularly those incorporating ¹³C, most closely approximate this ideal.[1][2]

The primary advantage of ¹³C labeling lies in the minimal physicochemical difference between the labeled and unlabeled analyte. The addition of neutrons in the ¹³C nucleus results in a mass shift that is easily detectable by a mass spectrometer, yet it does not significantly alter the compound's polarity, hydrophobicity, or chromatographic retention time.[2] This leads to near-perfect co-elution with the native analyte, a critical factor for accurate correction of matrix effects, which can vary across a chromatographic peak.[3]

In contrast, deuterium (B1214612) (²H)-labeled internal standards, while widely used, can exhibit a chromatographic shift, often eluting slightly earlier than their non-labeled counterparts.[2][3] This phenomenon, known as the "isotope effect," can lead to differential ionization suppression or enhancement between the analyte and the internal standard, compromising the accuracy of quantification.[3]

Quantitative Data Presentation

The superiority of ¹³C labeled internal standards is not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the performance differences across key analytical parameters.

Table 1: Comparison of Chromatographic Co-elution

| Internal Standard Type | Typical Retention Time Shift | Implication for Accuracy |

| ¹³C Labeled | Typically co-elutes perfectly [3] | Provides the most accurate compensation for matrix effects that can vary across a chromatographic peak. |

| Deuterium Labeled | Often exhibits a slight earlier elution[2][3] | Can lead to differential ion suppression or enhancement, compromising quantification. |

Table 2: Impact on Assay Accuracy and Precision

| Internal Standard Type | Reported Accuracy (Mean Bias) | Reported Precision (CV%) | Key Findings |

| ¹³C Labeled | 100.3% [3] | 7.6% [3] | Demonstrates superior accuracy and precision due to closer physicochemical properties to the analyte.[3] |

| Deuterium Labeled | 96.8%[3] | 8.6%[3] | Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[3] |

Table 3: Efficacy in Correcting for Matrix Effects

| Internal Standard Type | Matrix Effect Compensation | Rationale |

| ¹³C Labeled | Excellent [3] | Identical elution profiles with the analyte ensure both are subjected to the same degree of ion suppression or enhancement.[3] |

| Deuterium Labeled | Can be compromised[3] | Chromatographic separation can lead to the analyte and internal standard experiencing different matrix environments.[3] |

Experimental Protocols

The successful implementation of ¹³C labeled internal standards requires meticulous and well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: General LC-MS/MS Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a common workflow for the quantification of a drug in a biological matrix using a ¹³C labeled internal standard.

1. Materials and Reagents:

-

Analyte of interest

-

¹³C labeled internal standard (¹³C-IS)

-

Control human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of the analyte and ¹³C-IS in methanol.

-

From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the ¹³C-IS at a concentration that provides an optimal response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the ¹³C-IS working solution and vortex briefly.

-

Add 300 µL of cold precipitation solvent (ACN with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the ¹³C-IS.

-

Calculate the peak area ratio (Analyte Peak Area / ¹³C-IS Peak Area).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Bioanalytical Method Validation according to ICH M10 Guidelines

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. The following key parameters should be assessed:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The use of a ¹³C-IS should effectively normalize for matrix effects.

-

Calibration Curve: Assess the linearity of the response over the intended analytical range. The curve should include a blank, a zero sample (with IS), and at least six non-zero concentration levels.

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

-

Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Conclusion

The use of ¹³C labeled internal standards represents the pinnacle of best practices in quantitative mass spectrometry. Their ability to perfectly co-elute with the target analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the investment in ¹³C labeled internal standards is an investment in the integrity and reliability of their data, forming a solid foundation for critical decisions in research and development. By following detailed and validated experimental protocols, the full potential of these gold-standard reagents can be realized, paving the way for more robust and defensible scientific outcomes.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Systems-Level Lipid Analysis Methodologies for Qualitative and Quantitative Investigation of Lipid Signaling Events During Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dihydroxybenzophenone (Benzophenone-1) as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1 or BP-1), a widely used organic ultraviolet (UV) filter. It details its mechanism of action, physicochemical properties, potential toxicological concerns related to endocrine disruption, and the experimental protocols used for its evaluation.

Introduction and Core Applications

2,4-Dihydroxybenzophenone (BP-1) is an aromatic organic compound from the benzophenone (B1666685) class, characterized by a diarylketone scaffold.[1] It presents as a white to off-white crystalline solid.[2][3] Due to its molecular structure, which includes a conjugated system of double bonds and hydroxyl groups, BP-1 is an effective broad-spectrum UV absorber, capable of absorbing radiation across the UVA and UVB ranges.[1][2][4]

Its primary industrial application is as a light stabilizer to prevent UV-induced degradation in a variety of materials.[5][6] It is extensively used in cosmetic formulations and sunscreens to protect the skin from sun damage.[2] Beyond personal care products, BP-1 is incorporated into polymers such as polyvinyl chloride (PVC) and polystyrene, as well as epoxy resins, paints, and synthetic rubbers to enhance their durability and prevent photodegradation.[5][6][7]

Mechanism of Action as a UV Filter

The photoprotective capability of 2,4-Dihydroxybenzophenone is rooted in an efficient, cyclical photochemical process. The key to this function is the intramolecular hydrogen bond between the carbonyl group (C=O) and the hydroxyl group (-OH) at the ortho position (C2).

The mechanism proceeds as follows:

-

UV Absorption: The molecule absorbs a high-energy UV photon, causing it to enter an excited electronic state (S1).

-

Intramolecular Proton Transfer: In this excited state, an ultrafast and reversible intramolecular proton transfer occurs, leading to the formation of a transient enol tautomer. This process effectively breaks the intramolecular hydrogen bond.[4]

-

Energy Dissipation: The molecule then undergoes non-radiative decay back to its ground state, dissipating the absorbed UV energy as harmless thermal energy (heat).

-

Regeneration: The original keto form of the molecule, along with the intramolecular hydrogen bond, is regenerated, making it available to absorb another UV photon.[4]

This rapid and efficient cycle of energy conversion with minimal photodegradation is what makes BP-1 a stable and effective UV filter.[2]

Physicochemical and Photoprotective Properties

The key quantitative properties of 2,4-Dihydroxybenzophenone are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀O₃ | [2][6] |

| Molar Mass | 214.22 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 142-147 °C | [3][6] |

| Boiling Point | 194 °C @ 1 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, ethyl acetate | [6] |

| UV λmax (in Ethanol) | ~322 nm | [4] |

| UV Cut-off Wavelength | ~390 nm | [8] |

| Photostability | Generally considered photostable, but can undergo accelerated photodegradation in aqueous environments under specific UV wavelengths (e.g., 365 nm). | [2][9][10] |

Toxicological Profile: Endocrine Disrupting Activity

2,4-Dihydroxybenzophenone is recognized as a potential endocrine-disrupting chemical (EDC) with xenoestrogenic (estrogen-mimicking) properties.[3][11][12] Numerous in vitro studies have demonstrated its ability to interact with and activate human estrogen receptors (ERα), leading to downstream cellular responses typically triggered by estradiol.[1][12]

The mechanism of endocrine disruption involves BP-1 acting as an ER agonist. It binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that promotes receptor dimerization. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that can disrupt normal endocrine function.[3]

Experimental Protocols

Evaluating the efficacy and safety of UV filters like BP-1 requires standardized experimental procedures. Below are detailed methodologies for two key assays.

This protocol outlines a common method for assessing the SPF of a sunscreen formulation containing BP-1.

-

Principle: The method is based on the spectrophotometric measurement of UV light transmittance through a thin, uniform film of a sunscreen product applied to a transparent substrate.[13][14] The SPF is then calculated by integrating the transmittance data with the erythemal action spectrum and the standard solar irradiance spectrum.[15]

-

Materials & Equipment:

-

Methodology:

-

Substrate Preparation: Record a baseline UV transmission spectrum (290-400 nm) of the blank (uncoated) substrate.

-

Sample Application: Weigh a precise amount of the sunscreen product. Apply it evenly onto the substrate surface at a standardized density, typically between 1.2 mg/cm² and 2.0 mg/cm².[13][15][16] Allow the film to dry and equilibrate for approximately 15-20 minutes.

-

Spectrophotometric Measurement: Place the sample-coated substrate in the spectrophotometer and measure the UV absorbance/transmittance spectrum from 290 nm to 400 nm at 1 nm intervals.[17] At least three replicate plates should be prepared, with multiple sites measured on each plate.[17]

-

SPF Calculation: The in vitro SPF is calculated using the following equation, as defined by Diffey and Robson:

ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display">

Where:SPFinvitro=∫290400E(λ)S(λ)T(λ)dλ∫290400E(λ)S(λ)dλ

-

This protocol describes a bioassay to determine the estrogenic activity of BP-1.

-

Principle: The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hERα) and a reporter gene system (e.g., lacZ).[18][19] When an estrogenic compound binds to and activates the hERα, it triggers the expression of the lacZ gene, which produces the enzyme β-galactosidase. This enzyme subsequently metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) present in the growth medium, resulting in a quantifiable color change from yellow to red.[18][19] The intensity of this color is directly proportional to the estrogenic potency of the test substance.

-

Materials & Equipment:

-

Genetically modified S. cerevisiae strain.

-

Yeast growth medium and assay medium containing CPRG.

-

Sterile 96-well flat-bottom microtiter plates.

-

Test compound (2,4-Dihydroxybenzophenone).

-

Positive control (e.g., 17β-estradiol) and negative/vehicle control (e.g., ethanol).

-

Incubator (34°C).

-

Microplate spectrophotometer (plate reader).

-

-

Methodology:

-

Compound Plating: Prepare serial dilutions of BP-1 and the positive control in a volatile solvent (e.g., ethanol).[20] Pipette small aliquots (e.g., 10 µL) of each dilution into the wells of a 96-well plate.[20] Include solvent-only wells as a negative control. Allow the solvent to evaporate completely in a sterile environment.

-

Yeast Inoculation: Prepare the assay medium and seed it with a yeast culture grown to a specific optical density (e.g., A620nm = 1.0).[20] Dispense the inoculated assay medium into each well of the plate.

-

Incubation: Seal the plate to prevent evaporation and incubate at a controlled temperature (e.g., 34°C) for 48 to 52 hours, or until a distinct color change is observed in the positive control wells.[20]

-

Data Acquisition: Measure the absorbance of each well at a wavelength appropriate for the degraded chromogen (e.g., ~570 nm for CPRG).

-

Data Analysis: Construct a dose-response curve for the test compound and the positive control. Calculate metrics such as the EC50 (half-maximal effective concentration) to quantify the estrogenic potency of 2,4-Dihydroxybenzophenone relative to the positive control.

-

References

- 1. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 6. 2,4-Dihydroxybenzophenone [chembk.com]

- 7. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,4-Dihydroxybenzophenone: an efficient UV resistance_Chemicalbook [chemicalbook.com]

- 12. endocrinedisruption.org [endocrinedisruption.org]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. iris.unife.it [iris.unife.it]

- 15. 3.7. In Vitro Sun Protection Factor (SPF) Method [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 19. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 20. ftb.com.hr [ftb.com.hr]

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dihydroxybenzophenone (BP-1) by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dihydroxybenzophenone (B1670367) (BP-1), a benzophenone (B1666685) derivative, is utilized as a UV filter in various personal care products. Due to its widespread use and potential endocrine-disrupting properties, there is a critical need for sensitive and accurate quantification in various biological and environmental matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as 2,4-Dihydroxybenzophenone-¹³C₆, is essential for robust and reliable quantification.[1] This internal standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] This application note provides detailed protocols for the analysis of BP-1 in human urine and plasma using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard.

Principle of Stable Isotope Dilution Analysis Stable Isotope Dilution (SID) is a powerful technique for quantitative analysis in mass spectrometry. A known amount of an isotopically labeled version of the analyte (e.g., 2,4-Dihydroxybenzophenone-¹³C₆) is added to the sample at the beginning of the workflow. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like ¹³C). Because the internal standard and the analyte behave almost identically during extraction, cleanup, and ionization, any sample loss or signal suppression/enhancement will affect both compounds equally.[2] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant regardless of procedural variations, leading to highly accurate and precise results.

Experimental Protocols

The following protocols describe the extraction and analysis of 2,4-Dihydroxybenzophenone (BP-1) from human urine and plasma.

Protocol 1: Analysis of Total BP-1 in Human Urine

This protocol is designed to measure the total concentration of BP-1, including its conjugated forms (glucuronides and sulfates).

1. Materials and Reagents

-

2,4-Dihydroxybenzophenone (BP-1) analytical standard

-

2,4-Dihydroxybenzophenone-¹³C₆ internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Acetate (B1210297) buffer (pH 5.0)

-

Methanol (B129727) and Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB, 1 mL)[3][4]

2. Sample Preparation

-

Pipette 0.5 mL of urine into a 2 mL microcentrifuge tube.

-

Add 50 µL of the 2,4-Dihydroxybenzophenone-¹³C₆ IS solution.

-

Add 200 µL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[5]

-

Vortex briefly and incubate the mixture overnight (approx. 16 hours) at 37°C to ensure complete deconjugation.[5]

-

Stop the reaction by adding 50 µL of formic acid.

3. Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Load the entire hydrolyzed sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.

Protocol 2: Analysis of Free BP-1 in Human Plasma/Serum

This protocol is for the rapid quantification of the unconjugated, or "free," form of BP-1.

1. Materials and Reagents

-

2,4-Dihydroxybenzophenone (BP-1) analytical standard

-

2,4-Dihydroxybenzophenone-¹³C₆ internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade) containing 0.1% formic acid

-

Deionized Water (18.2 MΩ·cm)

-

Phospholipid removal plates (optional, for enhanced cleanup)[6]

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 2,4-Dihydroxybenzophenone-¹³C₆ IS solution.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables provide typical starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile (50:50, v/v)[3] |

| Gradient | 15% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min[3][5] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Typical Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.0 kV |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition |

| BP-1 | 213.1 > 136.0 |

| BP-1 (Qualifier) | 213.1 > 108.0 |

| ¹³C₆-BP-1 (IS) | 219.1 > 142.0 |

Note: MRM transitions should be empirically optimized for the specific instrument in use. The precursor ion for BP-1 in negative mode is [M-H]⁻.

Data Presentation and Expected Performance

A calibration curve is constructed by analyzing standards at various concentrations and plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The method should be validated for linearity, accuracy, precision, and sensitivity.

Table 3: Typical Method Performance Characteristics

| Parameter | Expected Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.995 | [7][8] |

| Limit of Quantification (LOQ) | 0.01 - 1.0 ng/mL | [5][9] |

| Intra-day Precision (%RSD) | < 15% | [8][9] |

| Inter-day Precision (%RSD) | < 15% | [8][9] |

| Accuracy (Recovery %) | 85 - 115% |[5][8][9] |

Conclusion The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard provides a robust, accurate, and precise method for the quantification of 2,4-Dihydroxybenzophenone (BP-1) in complex biological matrices like urine and plasma. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters presented here serve as a comprehensive guide for researchers in clinical, environmental, and toxicological fields. The stable isotope dilution approach effectively mitigates matrix-induced variations, ensuring high-quality data essential for exposure assessment and pharmacokinetic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 4. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2,4-Dihydroxybenzophenone in Human Urine Using Isotope Dilution LC-MS/MS with 2,4-Dihydroxybenzophenone-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dihydroxybenzophenone (B1670367) (2,4-DHB), a metabolite of the common UV filter benzophenone-3, in human urine. The method utilizes a stable isotope-labeled internal standard, 2,4-Dihydroxybenzophenone-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by a liquid-liquid extraction and dispersive solid-phase extraction (LLE-d-SPE) for sample cleanup. Analysis is performed by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is suitable for human biomonitoring studies, pharmacokinetic assessments, and exposure analysis in a drug development context.

Introduction

2,4-Dihydroxybenzophenone (also known as benzophenone-1) is a metabolite of the widely used UV-filter benzophenone-3 (oxybenzone).[1] Given the prevalence of benzophenone-3 in sunscreens and personal care products, there is a growing need to accurately measure human exposure. Urinary concentration of 2,4-DHB serves as a key biomarker for this exposure. In biological matrices like urine, 2,4-DHB is often present in its conjugated forms (glucuronides and sulfates).[2] Therefore, a hydrolysis step is essential for the accurate quantification of total 2,4-DHB.